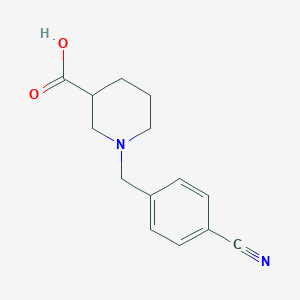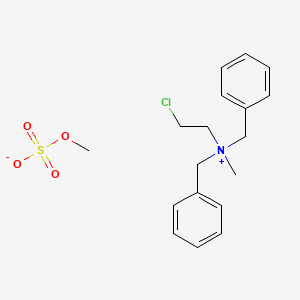![molecular formula C9H8ClN3O3 B13781265 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound, which includes a methoxymethyl group and a chlorine atom, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation.
Comparación Con Compuestos Similares
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry, including as antituberculosis agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClN3O3 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
6-chloro-2-(methoxymethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-4-5-8(9(14)15)13-7(11-5)3-2-6(10)12-13/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
LXJXNDOEIWPESF-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



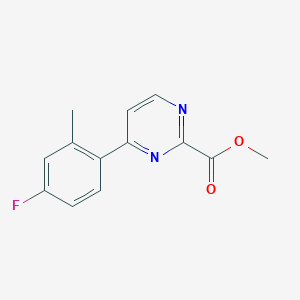


![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
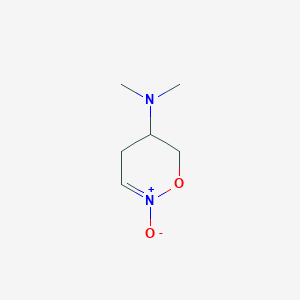
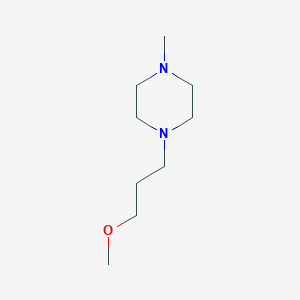
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
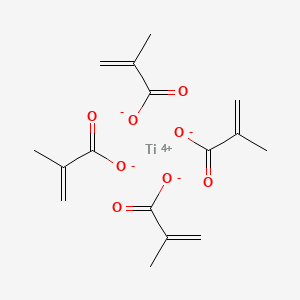
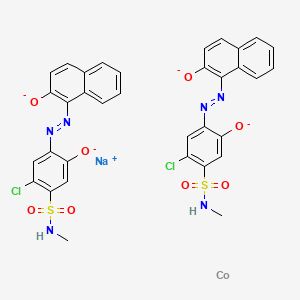
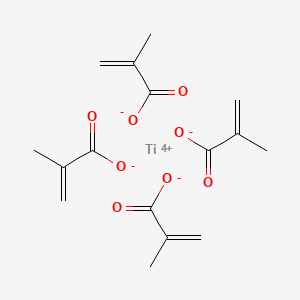
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
